molecular formula C9H13N3O2 B13620471 4-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

4-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13620471
M. Wt: 195.22 g/mol
InChI Key: DKTWRTBEOKBFPX-UHFFFAOYSA-N
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Description

4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyridine core, followed by functionalization to introduce the aminomethyl and carboxylic acid groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridinecarboxylic acids: These compounds share a similar core structure but differ in the functional groups attached to the pyridine ring.

    Piperidine derivatives: These compounds have a six-membered ring with a nitrogen atom and are used in various pharmaceutical applications.

    Pyrrolidine derivatives: These compounds have a five-membered ring with a nitrogen atom and are also widely used in medicinal chemistry.

Uniqueness

4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry. Its structure allows for various chemical modifications, making it a versatile compound for scientific exploration.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

4-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c10-4-6-2-1-3-12-8(6)7(5-11-12)9(13)14/h5-6H,1-4,10H2,(H,13,14)

InChI Key

DKTWRTBEOKBFPX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C=NN2C1)C(=O)O)CN

Origin of Product

United States

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